molecular formula C12H21NO4 B13521100 tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B13521100
M. Wt: 243.30 g/mol
InChI Key: HXSFHYOULUQHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound that features a tert-butyl ester group, a hydroxymethyl group, and a methoxymethyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a suitable dihydropyrrole precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving esters and alcohols. Its structural features make it a suitable substrate for investigating the mechanisms of various enzymes.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to form specific products. The molecular targets and pathways involved will vary based on the enzyme and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Lacks the methoxymethyl group.

    tert-Butyl2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Lacks the hydroxymethyl group.

    tert-Butyl2-(hydroxymethyl)-2-(methoxymethyl)-1H-pyrrole-1-carboxylate: Lacks the dihydro feature.

Uniqueness

tert-Butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxymethyl groups on the dihydropyrrole ring

Biological Activity

tert-butyl 2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 2639426-43-8) is a compound of interest due to its potential biological activities. This article explores its biological properties, including analgesic effects, hydrolytic stability, and structural characteristics based on recent studies.

  • Molecular Formula : C12H21NO4
  • Molar Mass : 243.3 g/mol

Analgesic Activity

Recent studies have indicated that compounds containing the pyrrole moiety exhibit significant analgesic properties. A study synthesized various bioconjugates incorporating pyrrole and peptide structures, revealing that these compounds demonstrated analgesic activity in pain models such as the Paw Pressure test (Randall–Selitto test) . While free pyrrole acids exhibited the highest analgesic activity, the incorporation of peptide structures improved hydrolytic stability without drastically compromising efficacy.

Hydrolytic Stability

The hydrolytic stability of tert-butyl 2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate was assessed under different pH conditions (pH 2.0, 7.4, and 9.0) using HPLC methods. Results indicated that while free pyrrole acids are prone to rapid hydrolysis, the bioconjugates maintained better stability, suggesting a potential for therapeutic applications in environments where stability is crucial .

Structural Insights

The crystal structure of related pyrrole derivatives has been elucidated, providing insights into their conformational dynamics. For example, a related compound's structure revealed specific dihedral angles and intramolecular hydrogen bonding that could influence biological activity . These structural characteristics are essential for understanding how modifications to the pyrrole ring can affect its pharmacological properties.

Case Study 1: Analgesic Efficacy

In a comparative study involving various pyrrole derivatives, it was found that those with specific functional groups exhibited enhanced analgesic effects. The study highlighted that the presence of hydroxymethyl and methoxymethyl groups significantly contributed to the overall efficacy of the compounds in pain relief .

Case Study 2: Hydrolytic Stability Assessment

A detailed examination of hydrolytic stability across different bioconjugates showed that modifications in molecular structure could lead to significant differences in stability profiles. The study concluded that balancing potency and stability is critical for developing effective therapeutic agents based on pyrrole derivatives .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-5-(methoxymethyl)-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-5-6-12(13,8-14)9-16-4/h5-6,14H,7-9H2,1-4H3

InChI Key

HXSFHYOULUQHLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1(CO)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.